2-Amino-2-(2,5-difluorophenyl)acetonitrile
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Overview
Description
2-Amino-2-(2,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6F2N2 It is a fluorinated derivative of phenylacetonitrile, characterized by the presence of two fluorine atoms on the phenyl ring and an amino group attached to the alpha carbon of the nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,5-difluorophenyl)acetonitrile typically involves the fluorination of phenylacetonitrile followed by the introduction of the amino group. One common method involves the reaction of 2,5-difluorobenzyl chloride with sodium cyanide to form 2,5-difluorophenylacetonitrile. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,5-difluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylacetonitrile derivatives
Scientific Research Applications
2-Amino-2-(2,5-difluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,5-difluorophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2,4-difluorophenyl)acetonitrile
- 2-Amino-2-(3,5-difluorophenyl)acetonitrile
- 2-Amino-2-(2,6-difluorophenyl)acetonitrile
Uniqueness
2-Amino-2-(2,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct electronic and steric properties compared to other isomers, potentially leading to different pharmacological profiles and applications .
Properties
CAS No. |
124777-80-6 |
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Molecular Formula |
C8H6F2N2 |
Molecular Weight |
168.14 g/mol |
IUPAC Name |
2-amino-2-(2,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,12H2 |
InChI Key |
KHFQZWKSHNKHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C#N)N)F |
Origin of Product |
United States |
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